REACTION_CXSMILES
|
O.[NH2:2][NH2:3].Cl[C:5]1[C:14]2[C:9](=[CH:10][CH:11]=[CH:12][CH:13]=2)[CH:8]=[N:7][N:6]=1>CO>[CH:11]1[CH:12]=[CH:13][C:14]2[C:9](=[CH:8][N:7]=[N:6][C:5]=2[NH:2][NH2:3])[CH:10]=1 |f:0.1|
|
Name
|
|
Quantity
|
375 mL
|
Type
|
reactant
|
Smiles
|
O.NN
|
Name
|
|
Quantity
|
75 g
|
Type
|
reactant
|
Smiles
|
ClC1=NN=CC2=CC=CC=C12
|
Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
2.5 (± 2.5) °C
|
Type
|
CUSTOM
|
Details
|
the solution was stirred at 20 to 25° C. for about 24 hrs
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
A 2 L, 3-necked, round-bottomed flask fitted with a temperature probe and condenser
|
Type
|
TEMPERATURE
|
Details
|
to maintain the solution temperature at 0 to 5° C
|
Type
|
ADDITION
|
Details
|
After addition
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was then cooled to 0 to 5° C.
|
Type
|
STIRRING
|
Details
|
the solution stirred for 3 hrs
|
Duration
|
3 h
|
Type
|
FILTRATION
|
Details
|
the resulting solid material was filtered
|
Type
|
WASH
|
Details
|
washed with 150 mL of cold methanol
|
Type
|
CUSTOM
|
Details
|
dried under vacuum at 35° C
|
Reaction Time |
24 h |
Name
|
|
Type
|
|
Smiles
|
C=1C=CC=2C(C1)=CN=NC2NN
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 99% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |